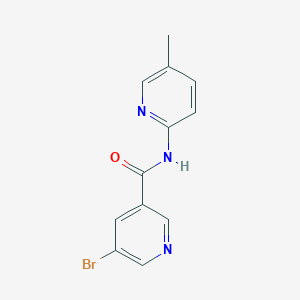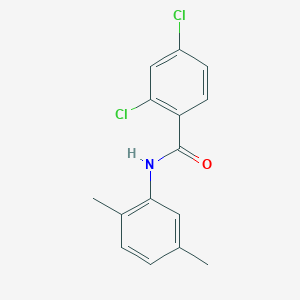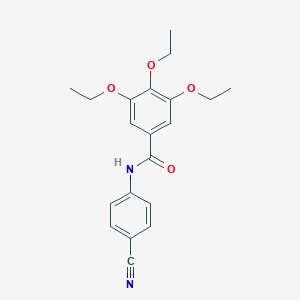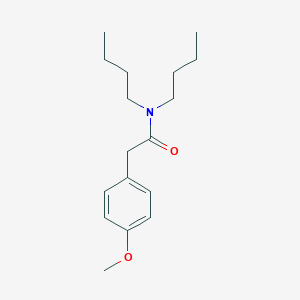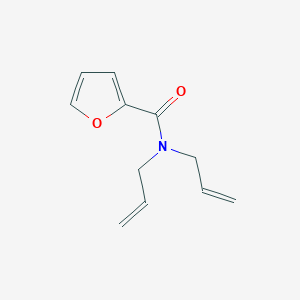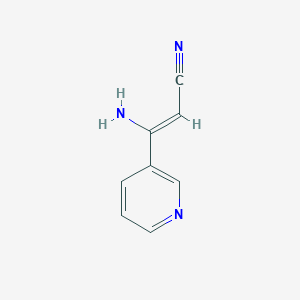
3-Amino-3-(3-pyridinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-pyridinyl)acrylonitrile, also known as APAN, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. APAN is a nitrogen-containing heterocyclic compound that possesses a pyridine ring and a cyano group attached to an acrylonitrile moiety.
作用機序
The mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism, such as DNA polymerase and RNA polymerase. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and physiological effects:
3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-Amino-3-(3-pyridinyl)acrylonitrile is its versatility in synthetic applications, as it can be easily modified to introduce various functional groups. In addition, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo, making it a safe and promising candidate for further development. However, one of the limitations of 3-Amino-3-(3-pyridinyl)acrylonitrile is its relatively low solubility in common organic solvents, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-Amino-3-(3-pyridinyl)acrylonitrile, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its potential applications in material science and organic synthesis. In addition, further studies are needed to elucidate the mechanism of action of 3-Amino-3-(3-pyridinyl)acrylonitrile and to identify its molecular targets.
合成法
The synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile can be achieved through a variety of methods, including the reaction of cyanoacetic acid with 3-pyridinylamine, the reaction of ethyl cyanoacetate with 3-pyridinylamine, or the reaction of ethyl cyanoacetate with 3-aminopyridine. Among these methods, the reaction of cyanoacetic acid with 3-pyridinylamine has been reported to be the most efficient, yielding 3-Amino-3-(3-pyridinyl)acrylonitrile in high purity and yield.
科学的研究の応用
3-Amino-3-(3-pyridinyl)acrylonitrile has been widely studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-3-(3-pyridinyl)acrylonitrile has been shown to possess antitumor, antiviral, and antibacterial activities. In material science, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, 3-Amino-3-(3-pyridinyl)acrylonitrile has been used as a building block for the synthesis of various heterocyclic compounds.
特性
分子式 |
C8H7N3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
(Z)-3-amino-3-pyridin-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2/b8-3- |
InChIキー |
LYVMPDNCWIHLDR-BAQGIRSFSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C(=C/C#N)/N |
SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
正規SMILES |
C1=CC(=CN=C1)C(=CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




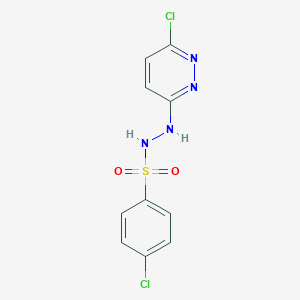
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
